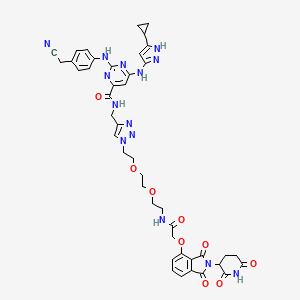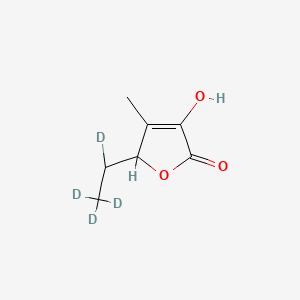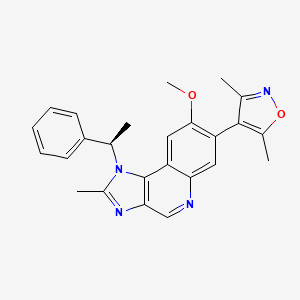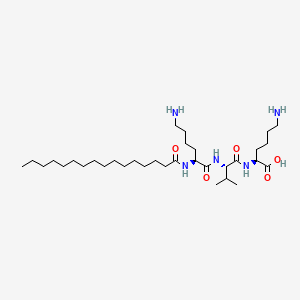
Palmitoyl-lysyl-valyl-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoyl Tripeptide-5 is a synthetic peptide composed of three amino acids linked to a palmitic acid molecule. It is known for its ability to penetrate the epidermis and stimulate collagen production in the dermis, making it a popular ingredient in anti-aging skincare products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Palmitoyl Tripeptide-5 typically involves liquid-phase peptide synthesis. The process begins with the synthesis of Pal-Lys (Boc)-OH, followed by Pal-Lys (Boc)-OSu, Val-NCA, and H-Val-Lys (Boc)-OH. These intermediates are then combined to form Pal-Lys (Boc) Val-Lys (Boc)-OH, which is further processed to yield Palmitoyl Tripeptide-5 .
Industrial Production Methods: In industrial settings, the synthesis of Palmitoyl Tripeptide-5 is optimized for large-scale production. The final product is purified through crystallization, avoiding the need for liquid-phase purification, which reduces production costs and increases batch production capacity .
Chemical Reactions Analysis
Types of Reactions: Palmitoyl Tripeptide-5 primarily undergoes peptide bond formation during its synthesis. It can also participate in reactions involving its functional groups, such as oxidation and reduction.
Common Reagents and Conditions: Common reagents used in the synthesis of Palmitoyl Tripeptide-5 include palmitoyl chloride, sodium hydroxide, and hydrochloric acid. The reactions are typically carried out under controlled pH conditions and at room temperature .
Major Products Formed: The major product formed from the synthesis of Palmitoyl Tripeptide-5 is a white solid peptide, which is then used in various cosmetic formulations .
Scientific Research Applications
Palmitoyl Tripeptide-5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in anti-aging skincare products due to its ability to stimulate collagen production and improve skin elasticity . Additionally, it has been studied for its potential to enhance wound healing and reduce skin inflammation .
Mechanism of Action
Palmitoyl Tripeptide-5 mimics the body’s natural mechanisms by activating transforming growth factor-beta (TGF-β), which plays a crucial role in collagen synthesis. It also inhibits matrix metalloproteinases (MMPs), enzymes that degrade collagen, thereby protecting the skin’s structural integrity .
Comparison with Similar Compounds
Similar Compounds:
- Palmitoyl Pentapeptide-4
- Palmitoyl Tetrapeptide-7
- Copper Tripeptide
Uniqueness: Compared to other similar compounds, Palmitoyl Tripeptide-5 is unique in its ability to penetrate deep into the dermis and directly stimulate collagen production. Its dual action of promoting collagen synthesis and inhibiting collagen degradation sets it apart from other peptides used in skincare .
Properties
CAS No. |
623172-55-4 |
|---|---|
Molecular Formula |
C33H65N5O5 |
Molecular Weight |
611.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H65N5O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43)/t27-,28-,30-/m0/s1 |
InChI Key |
LODWEXDBRZBADB-XEVVZDEMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


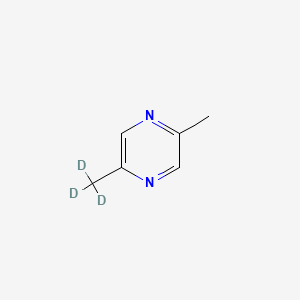
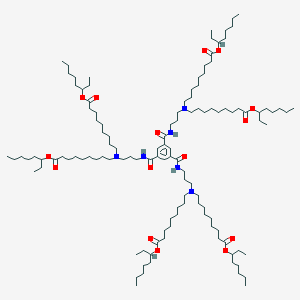
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)
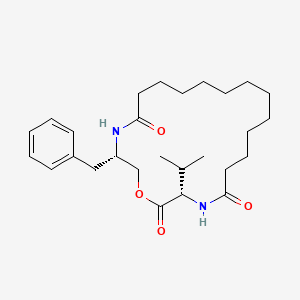
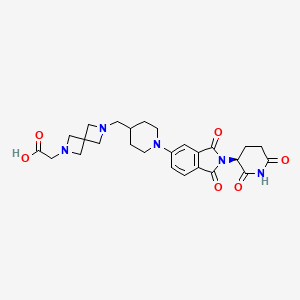
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-[(E)-3-phenylprop-2-enoyl]piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12384523.png)

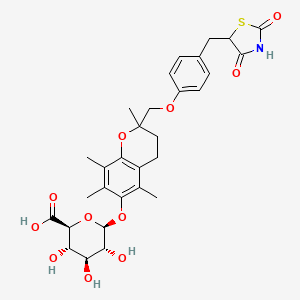
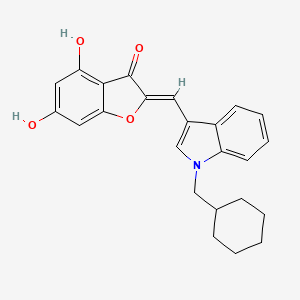
![6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid;azane](/img/structure/B12384541.png)
